cis-MZ 1
Description
Properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37-,38-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMRJLIOCHJMQ-HADAFJFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098015 | |
| Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797406-72-4 | |
| Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1797406-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the difference between MZ1 and cis-MZ 1
An In-depth Technical Guide to the Core Differences Between MZ1 and cis-MZ1 for Researchers and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. MZ1 is a pioneering and widely studied PROTAC that effectively induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for BRD4.[1][2] Its counterpart, cis-MZ1, serves as a critical negative control, differing from MZ1 by a single, functionally decisive stereochemical inversion. This guide provides a detailed technical examination of the fundamental differences between MZ1 and cis-MZ1, offering quantitative data, experimental methodologies, and visual pathway diagrams to support researchers in the design and interpretation of their studies.
Core Distinction: The Role of Stereochemistry in E3 Ligase Recruitment
The primary difference between MZ1 and its epimer cis-MZ1 lies in their ability to engage an E3 ubiquitin ligase. Both molecules are composed of three parts: a ligand based on the pan-BET inhibitor JQ1 that binds to the bromodomains of BET proteins, a flexible linker, and a ligand designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]
The VHL ligand portion contains a critical hydroxyproline (B1673980) moiety. In MZ1 , this hydroxyl group is in the (4R) configuration, which is essential for productive binding to the VHL protein. In contrast, cis-MZ1 is synthesized with a reversed stereocenter at this position, resulting in a (4S) configuration.[1] This seemingly minor structural alteration completely abrogates its binding affinity for VHL.[1][4][5]
Consequently, while both MZ1 and cis-MZ1 can bind to BRD4, only MZ1 can successfully recruit the VHL E3 ligase to form a productive ternary complex (BRD4-MZ1-VHL). This complex formation is the requisite first step for the ubiquitination and subsequent proteasomal degradation of BRD4.[2][4] Because cis-MZ1 cannot recruit VHL, it fails to induce degradation, making it an ideal negative control to distinguish the effects of BET protein degradation from those of simple BET inhibition.[1][6][7]
Quantitative Data Summary
The functional divergence between MZ1 and cis-MZ1 is clearly demonstrated by quantitative biophysical and cellular data. The following tables summarize key metrics for binding and degradation.
Table 1: Binary Binding Affinities (Kd, nM) Measured by Isothermal Titration Calorimetry (ITC)
| Compound | Target Protein | Binding Affinity (Kd, nM) | Reference(s) |
| MZ1 | BRD2 (BD1/BD2) | 307 / 228 | [8] |
| BRD3 (BD1/BD2) | 119 / 115 | [8] | |
| BRD4 (BD1/BD2) | 382 / 120 | [8] | |
| VHL-ElonginC-ElonginB (VCB) | 150 | [1] | |
| cis-MZ1 | BRD4 (BD1/BD2) | Comparable to MZ1 | [4] |
| VHL-ElonginC-ElonginB (VCB) | >15,000 (No measurable binding) | [4][7] |
Table 2: Ternary Complex Formation and Cellular Degradation Activity
| Parameter | MZ1 | cis-MZ1 | Reference(s) |
| Ternary Complex (BRD4BD2::PROTAC::VCB) Kd (nM) | 3.7 | Not Formed | [4][7] |
| Cooperativity (α) with BRD4BD2 | >5 (Highly Cooperative) | Not Applicable | [9] |
| BRD4 Degradation DC50 (nM) in HeLa Cells | ~23 | No Degradation | [2][4] |
| BRD4 Degradation DC50 (nM) in MV4;11 Cells | ~2 | No Degradation | [4] |
| Max Degradation (Dmax) of BRD4 | >90% | No Degradation | [1] |
Experimental Protocols
Protein Degradation Analysis by Western Blot
This protocol is used to visually assess and quantify the degradation of target proteins in cells following treatment with MZ1 versus its negative control.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) at a suitable density. After overnight adherence, treat the cells with a dose range of MZ1 (e.g., 1 nM to 10 µM), a high concentration of cis-MZ1 (e.g., 1 µM) as a negative control, and DMSO as a vehicle control.[2] Incubate for a specified time course (e.g., 2, 4, 8, 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-Actin).[11]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2][11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein remaining relative to the DMSO-treated control.
Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation: Purify the target proteins (e.g., individual BET bromodomains or the VCB complex) and the PROTACs (MZ1, cis-MZ1). Dialyze both protein and ligand into the same buffer to minimize heat of dilution effects.
-
Binary Affinity Measurement:
-
Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd, ΔH, and n. For cis-MZ1 and VCB, no significant heat change is expected, indicating no binding.[1]
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to detect the formation of molecular complexes.
Methodology:
-
Reagent Preparation: Use a tagged target protein (e.g., His-tagged BRD4) and a tagged E3 ligase complex (e.g., Biotinylated-VHL). Use AlphaLISA acceptor beads coated with an anti-tag antibody (e.g., Anti-His) and donor beads coated with a binder for the other tag (e.g., Streptavidin).
-
Assay Procedure:
-
In a microplate, mix the tagged BRD4, tagged VHL complex, and a dilution series of the PROTAC (MZ1 or cis-MZ1).
-
Add the acceptor and donor beads and incubate to allow for complex formation and bead association.
-
-
Signal Detection: Excite the donor beads at 680 nm. If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. The singlet oxygen released by the donor bead activates the acceptor bead, which emits light at ~615 nm.
-
Data Analysis: A bell-shaped curve is typically observed for potent PROTACs like MZ1, where the signal increases with ternary complex formation and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes).[12] For cis-MZ1, no signal above background is expected.
Signaling Pathways and Workflows
Mechanism of Action: MZ1 vs. cis-MZ1
Caption: Mechanism of MZ1 vs. cis-MZ1. MZ1 forms a ternary complex, leading to degradation, while cis-MZ1 cannot.
Downstream Signaling of BRD4 Degradation
Caption: BRD4 degradation by MZ1 downregulates transcription of target genes like c-MYC.
Experimental Workflow for PROTAC Selectivity Validation
Caption: Workflow for validating the selective degradation of BET proteins by MZ1 using Western Blot.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. cis MZ 1 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
The Critical Role of cis-MZ1 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. MZ1, a well-characterized PROTAC, exemplifies this approach by effectively inducing the degradation of Bromodomain and Extra-Terminal domain (BET) family proteins, particularly BRD4, through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The specificity of this induced degradation is a cornerstone of the technology. To rigorously validate that the observed biological effects of MZ1 are solely due to the degradation of its target proteins, a robust negative control is indispensable. This technical guide focuses on cis-MZ1, the diastereomer of MZ1, which serves as that critical negative control.
cis-MZ1 was discovered and developed by Michael Zengerle, Kwok-Ho Chan, and Alessio Ciulli at the University of Dundee.[3] While it maintains the ability to bind to BET bromodomains with an affinity comparable to MZ1, a crucial stereochemical difference in its structure prevents it from binding to the VHL E3 ligase.[1] This inability to recruit the machinery for ubiquitination renders cis-MZ1 incapable of inducing protein degradation, making it an ideal tool to dissect the specific effects of BET protein degradation from other potential off-target effects of the chemical scaffold.[1]
Mechanism of Action: MZ1 vs. cis-MZ1
The fundamental difference in the mechanism of action between MZ1 and cis-MZ1 lies in their ability to form a ternary complex with the target protein and the E3 ligase.
-
MZ1: As a heterobifunctional molecule, MZ1 is composed of a ligand derived from the BET inhibitor JQ1 and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[1] This design enables MZ1 to simultaneously bind to a BET protein (like BRD4) and the VHL E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1]
-
cis-MZ1: In contrast, cis-MZ1, a stereoisomer of MZ1, retains a comparable binding affinity for BET bromodomains but is unable to bind to the VHL E3 ligase.[1] This critical difference prevents the formation of the ternary complex necessary for ubiquitination and subsequent degradation.[1] Therefore, cis-MZ1 can be used to control for any biological effects that are a result of BET bromodomain occupancy alone, independent of degradation.
Quantitative Data Comparison
The differential activities of MZ1 and cis-MZ1 have been quantified through various biophysical and cellular assays. The following tables summarize key comparative data.
Table 1: Binding Affinities
| Compound | Target | Binding Affinity (Kd or IC50) | Method |
| MZ1 | BRD4BD2 | 15 nM | Isothermal Titration Calorimetry (ITC) |
| VCB Complex | 66 nM | Isothermal Titration Calorimetry (ITC) | |
| cis-MZ1 | BRD4BD2 | Comparable to MZ1 | - |
| VCB Complex | >15 µM | Isothermal Titration Calorimetry (ITC) |
*VCB Complex: VHL-ElonginC-ElonginB complex.[1] Data sourced from BenchChem and Boehringer Ingelheim opnMe portal.[1][3]
Table 2: Cellular Activity
| Compound | Effect on BRD4 Levels | Cell Viability (IC50) | Cell Line |
| MZ1 | Potent Degradation | 49 nM (Median) | ABC DLBCL |
| cis-MZ1 | No Degradation | No significant effect | ABC DLBCL |
Data sourced from a study on diffuse large B-cell lymphoma.[4]
Table 3: Degradation Capability (DC50 and Dmax)
| Compound | Cell Line | Target | DC50 | Dmax |
| MZ1 | HeLa | BRD2 | ~10-fold higher than BRD4 | - |
| BRD3 | ~10-fold higher than BRD4 | - | ||
| BRD4 | 2-20 nM | >90% | ||
| MV4;11 | BRD4 | - | 96.1% (at 50 nM, 4h) | |
| HL60 | BRD4 | - | 92.1% (at 50 nM, 4h) | |
| cis-MZ1 | HeLa | BRD4 | No degradation | - |
DC50 is the concentration causing 50% reduction of the protein level. Dmax is the maximum reduction of the protein level.[5] Data sourced from Boehringer Ingelheim opnMe portal.[3][5]
Experimental Protocols
To ensure the rigorous validation of experimental findings, it is crucial to perform side-by-side comparisons of MZ1 and cis-MZ1. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to cis-MZ1.[1]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[1]
-
The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection:
Cell Viability Assay
Objective: To determine the effect of MZ1-induced BRD4 degradation on cell proliferation and viability compared to the non-degrading cis-MZ1.[1]
Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of MZ1 and cis-MZ1. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity of MZ1 and cis-MZ1 to the VCB complex.
Methodology:
-
Sample Preparation:
-
Prepare purified VCB complex and the compounds (MZ1 or cis-MZ1) in the same buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Data Analysis:
-
Integrate the heat peaks from each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1]
-
Synthesis of cis-MZ1
While a detailed, step-by-step synthetic route for cis-MZ1 is proprietary to its developers, the synthesis of MZ1 has been established.[4] cis-MZ1 is a diastereomer of MZ1, indicating that the synthetic route would be similar but would involve a specific stereoisomer of one of the key building blocks. The synthesis of MZ1 involves the coupling of a JQ1 derivative with a VHL ligand via a linker. The stereochemistry of the hydroxyproline-derived VHL ligand is critical for VHL binding. It is the use of the (2S,4S)-hydroxyproline diastereomer that results in the inactive cis-MZ1, which is unable to bind VHL.
Visualizations
Signaling Pathway of MZ1-induced Protein Degradation
Caption: Mechanism of MZ1-induced BRD4 degradation.
Comparative Workflow of MZ1 and cis-MZ1
Caption: Experimental workflow comparing MZ1 and cis-MZ1.
Logical Relationship of MZ1 and cis-MZ1 Activity
Caption: Key differential activities of MZ1 and cis-MZ1.
Conclusion
The use of cis-MZ1 as a negative control is indispensable for any experiment involving the PROTAC MZ1. By directly comparing the effects of these two molecules, researchers can confidently attribute their observations to the specific degradation of BET proteins, thereby avoiding the misinterpretation of data that could arise from off-target effects of the chemical scaffold. The data and protocols presented in this guide underscore the importance of rigorous controls in the field of targeted protein degradation and provide a framework for the robust evaluation of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
structure and properties of cis-MZ 1
An In-depth Technical Guide on the Structure and Properties of cis-MZ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-MZ1 is a crucial negative control molecule for the PROTAC (Proteolysis Targeting Chimera) MZ1. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. MZ1 is a potent degrader of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, and BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1][2] Understanding the properties of cis-MZ1 is essential for the rigorous validation of experimental results obtained with MZ1, ensuring that the observed biological effects are due to the degradation of the target protein and not other off-target effects of the chemical scaffold.
cis-MZ1 is the (S)-hydroxy diastereoisomer of MZ1.[1] This stereochemical difference is critical to its function as a negative control. While it retains the ability to bind to the bromodomains of BET proteins with an affinity comparable to that of MZ1, the altered stereochemistry at the hydroxyproline (B1673980) core prevents it from effectively binding to the VHL E3 ligase.[2] This inability to recruit the E3 ligase renders cis-MZ1 incapable of inducing the degradation of BET proteins.
This technical guide provides a comprehensive overview of the structure and properties of cis-MZ1, including its physicochemical characteristics, binding affinities, and its role in validating the mechanism of action of MZ1. Detailed experimental protocols for key assays are also provided.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][3][4]triazolo[4,3-a][1][4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | Not Applicable |
| Molecular Formula | C₄₉H₆₀ClN₉O₈S₂ | Not Applicable |
| Molecular Weight | 1002.64 g/mol | Not Applicable |
| CAS Number | 1797406-72-4 | Not Applicable |
Binding Affinities
The key feature of cis-MZ1 is its differential binding affinity for BET bromodomains and the VHL E3 ligase compared to MZ1.
| Target | Ligand | Binding Affinity (Kd) | Method | Reference |
| BRD2 (BD1) | MZ1 | 307 nM | Isothermal Titration Calorimetry | [5] |
| BRD2 (BD2) | MZ1 | 228 nM | Isothermal Titration Calorimetry | [5] |
| BRD3 (BD1) | MZ1 | 119 nM | Isothermal Titration Calorimetry | [5] |
| BRD3 (BD2) | MZ1 | 115 nM | Isothermal Titration Calorimetry | [5] |
| BRD4 (BD1) | MZ1 | 382 nM | Isothermal Titration Calorimetry | [5] |
| BRD4 (BD2) | MZ1 | 120 nM | Isothermal Titration Calorimetry | [5] |
| VHL-ElonginC-ElonginB (VCB) Complex | cis-MZ1 | > 15 µM | Isothermal Titration Calorimetry | [1][6] |
Note: The binding affinity of cis-MZ1 to BET bromodomains is consistently reported as "comparable" to that of MZ1.[1][3] Therefore, the Kd values for MZ1 are provided as a reference for the expected range of cis-MZ1 binding to the respective bromodomains.
Mechanism of Action (as a Negative Control)
The following diagram illustrates the differential mechanism of MZ1 and cis-MZ1. MZ1 forms a ternary complex with a BET protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the BET protein. In contrast, cis-MZ1 can bind to the BET protein but fails to recruit the VHL E3 ligase, thus preventing the degradation process.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. opnme.com [opnme.com]
The Critical Role of cis-MZ1 as a Negative Control in Targeted Protein Degradation Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. MZ1 is a well-characterized PROTAC that selectively degrades Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To ensure the validity and specificity of experimental findings using MZ1, the use of a proper negative control is not just recommended, but essential. This technical guide details the fundamental application of cis-MZ1, the inactive diastereomer of MZ1, as a critical negative control.
Mechanism of Action: The Stereochemical Basis for Inactivity
MZ1 is a heterobifunctional molecule composed of a ligand derived from the BET inhibitor JQ1, a flexible linker, and a ligand for the VHL E3 ubiquitin ligase.[1] This tripartite structure enables MZ1 to form a ternary complex between a BET protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]
In stark contrast, cis-MZ1, a stereoisomer of MZ1, is designed to be an ideal negative control.[1] While it retains the ability to bind to BET bromodomains with an affinity comparable to that of MZ1, a critical change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1][3] This inability to recruit the E3 ligase renders cis-MZ1 incapable of forming the productive ternary complex required to induce protein degradation.[1] Therefore, any observed cellular effects of cis-MZ1 can be attributed to the engagement of BET proteins, independent of their degradation, allowing researchers to dissect the specific consequences of protein removal.
Quantitative Data: A Comparative Analysis of MZ1 and cis-MZ1
The differential biochemical activities of MZ1 and cis-MZ1 have been quantified through various biophysical assays. The following tables summarize key comparative data, highlighting the inability of cis-MZ1 to engage the VHL E3 ligase.
Table 1: Comparative Binding Affinities of MZ1 and cis-MZ1 to VHL and BET Bromodomains (ITC)
| Compound | Target | Binding Affinity (Kd) |
| MZ1 | VCB (VHL-ElonginC-ElonginB) | 66 nM[3] |
| cis-MZ1 | VCB (VHL-ElonginC-ElonginB) | > 15 µM[2][3] |
| MZ1 | BRD4BD2 | 15 nM[3] |
| cis-MZ1 | BRD4BD2 | Comparable to MZ1[2][3] |
Table 2: Ternary Complex Formation and Degradation Activity
| Compound | Ternary Complex with BRD4BD2 and VCB (Kd) | BRD4 Degradation (DC50 in HeLa cells) |
| MZ1 | 3.7 nM[3] | < 100 nM[4] |
| cis-MZ1 | No formation[1] | Inactive[5][6] |
Signaling Pathways and Experimental Workflows
The primary utility of cis-MZ1 is to provide a clear distinction between the pharmacological effects of BET inhibition and the consequences of BET protein degradation. The following diagrams illustrate the differential mechanisms and a typical experimental workflow for comparing MZ1 and cis-MZ1.
Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Isomer: A Technical Guide to cis-MZ 1 for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of cis-MZ 1, the inactive diastereomer and essential negative control for the potent BRD4-degrading PROTAC® molecule, MZ 1. Understanding the distinct properties and appropriate application of this compound is critical for the rigorous validation of experiments in the field of targeted protein degradation. Here, we present a comprehensive summary of its supplier information, mechanism of inaction, and detailed experimental protocols to ensure the generation of robust and reliable data.
Supplier and Catalog Information
This compound is commercially available from several reputable suppliers. The following table summarizes key catalog information to aid in the procurement and proper handling of this critical reagent.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Chemical Formula | CAS Number | Storage Conditions |
| MedchemExpress | HY-107425A | ≥98% | 1002.64 | C₄₉H₆₀ClN₉O₈S₂ | 1797406-72-4 | -20°C (powder) |
| Tocris Bioscience | 6155 | ≥98% | 1002.64 | C₄₉H₆₀ClN₉O₈S₂ | 1797406-72-4 | -20°C |
| R&D Systems | 6155 | ≥98% | 1002.64 | C₄₉H₆₀ClN₉O₈S₂ | 1797406-72-4 | -20°C |
Solubility: this compound is soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). For cellular experiments, it is common to prepare a concentrated stock solution in DMSO.
The Critical Role of a Negative Control in PROTAC Research
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] The active molecule, MZ 1, is composed of a ligand for the BRD4 bromodomains (derived from the inhibitor JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[1][3] This ternary complex formation (BRD4-MZ 1-VHL) leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[1]
This compound serves as an indispensable negative control because, while it retains the ability to bind to BRD4 bromodomains with an affinity comparable to MZ 1, a critical change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1] This inability to recruit the E3 ligase renders this compound incapable of forming the ternary complex necessary for protein degradation.[1][4] Therefore, any observed cellular effects with MZ 1 that are absent with this compound can be confidently attributed to the degradation of the target protein, rather than off-target effects of the chemical scaffold.[1]
Mechanism of Action: MZ 1 vs. This compound
Quantitative Data Summary
The differential activities of MZ 1 and its inactive control, this compound, have been quantified through various biophysical and cellular assays.
Table 1: Binding Affinities
| Compound | Target | Binding Affinity (Kd or IC₅₀) | Method |
| MZ 1 | BRD4BD2 | 15 nM | Isothermal Titration Calorimetry (ITC) |
| MZ 1 | VCB Complex | 66 nM | Isothermal Titration Calorimetry (ITC) |
| This compound | BRD4BD2 | Comparable to MZ 1 | - |
| This compound | VCB Complex | >15 µM | Isothermal Titration Calorimetry (ITC) |
*VCB Complex: VHL-ElonginC-ElonginB complex.[1]
Table 2: Cellular Activity
| Compound | Effect on BRD4 Levels | Cell Viability (IC₅₀) | Cell Line |
| MZ 1 | Potent Degradation | 49 nM (Median) | ABC DLBCL |
| This compound | No Degradation | No significant effect | ABC DLBCL |
[1]
Experimental Protocols
To rigorously validate experimental findings, it is crucial to perform side-by-side comparisons of MZ 1 and this compound. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ 1 compared to this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of MZ 1 or this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[1]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[1]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of MZ 1-induced BRD4 degradation on cell proliferation and viability compared to the non-degrading this compound.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MZ 1 and this compound for a prolonged period (e.g., 72 hours).[1]
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, or add CellTiter-Glo® reagent).
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC₅₀ values for each compound.
-
Downstream Signaling and Gene Expression
BRD4 is a key transcriptional co-activator, and its degradation by MZ 1 leads to significant changes in gene expression, including the downregulation of the oncogene MYC.[5] By using this compound as a negative control in gene expression studies (e.g., qRT-PCR or RNA-seq), researchers can confirm that the observed transcriptional changes are a direct consequence of BRD4 degradation and not due to the JQ1-like inhibitory effect on the bromodomain.
Conclusion
The use of this compound as a negative control is indispensable for any experiment involving the PROTAC MZ 1. By directly comparing the effects of these two molecules, researchers can confidently attribute their observations to the specific degradation of BRD4, thereby avoiding the misinterpretation of data that could arise from off-target effects of the chemical scaffold. This rigorous approach is essential for advancing our understanding of the biological consequences of targeted protein degradation and for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for cis-MZ1 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-MZ1 is an indispensable negative control for experiments involving the PROTAC (Proteolysis Targeting Chimera) MZ1.[1][2][3] MZ1 is a potent degrader of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] In contrast, cis-MZ1, a stereoisomer of MZ1, retains the ability to bind to BET bromodomains with an affinity comparable to MZ1 but is incapable of binding to the VHL E3 ligase due to a critical change in its stereochemistry.[2][4] This unique property makes cis-MZ1 the ideal control to differentiate between the biological effects stemming from BET protein degradation versus other potential off-target effects of the chemical scaffold. These application notes provide detailed protocols for utilizing cis-MZ1 in Western blot experiments to validate the specific degradation of BRD4 by MZ1.
Mechanism of Action
MZ1 is a heterobifunctional molecule that consists of a ligand for BET bromodomains (derived from the inhibitor JQ1) and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[4] This design enables MZ1 to form a ternary complex between a BET protein (like BRD4) and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] cis-MZ1, while still binding to BRD4, cannot recruit the VHL E3 ligase, and therefore does not induce its degradation.[2][4]
Caption: Mechanism of MZ1-induced protein degradation versus the inaction of cis-MZ1.
Data Presentation
The following tables summarize key comparative data for MZ1 and cis-MZ1, highlighting their differential activities which are crucial for interpreting Western blot results.
Table 1: Comparative Binding Affinities
| Compound | Binding to BRD4 (BD2) - Kd (nM) | Binding to VCB Complex - Kd (nM) |
| MZ1 | 15 | 66 |
| cis-MZ1 | Comparable to MZ1 | >15,000 |
Data sourced from opnMe.[2]
Table 2: Cellular Activity in HeLa Cells
| Compound | BRD4 Degradation (DC50) |
| MZ1 | 2-20 nM (cell line dependent) |
| cis-MZ1 | No degradation observed |
DC50 is the concentration causing 50% reduction of the protein level. Data sourced from opnMe.[2]
Experimental Protocols
To rigorously validate that the observed cellular effects are due to the specific degradation of BRD4, it is essential to perform side-by-side comparisons of MZ1 and cis-MZ1.
Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to its inactive control, cis-MZ1.
Materials:
-
HeLa cells (or other relevant cell line)
-
MZ1 (active degrader)
-
cis-MZ1 (negative control)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of MZ1 or cis-MZ1 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[4]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Probe the same membrane with an antibody against a housekeeping protein as a loading control.[4]
-
Caption: A typical workflow for comparing MZ1 and cis-MZ1 in a Western blot experiment.
Expected Results
A successful Western blot experiment will show a dose- and time-dependent decrease in BRD4 protein levels in cells treated with MZ1. In contrast, cells treated with cis-MZ1 or the vehicle control (DMSO) should show no significant change in BRD4 levels. The housekeeping protein levels should remain constant across all lanes, confirming equal protein loading.
Troubleshooting
-
No BRD4 degradation with MZ1:
-
Verify the activity of MZ1.
-
Ensure the cell line expresses VHL.
-
Optimize treatment time and concentration.
-
-
BRD4 degradation with cis-MZ1:
-
This is highly unlikely if the compound is pure. Verify the identity and purity of the cis-MZ1 stock.
-
Consider the possibility of non-VHL-mediated degradation, although this is not the known mechanism for this compound.
-
-
High background on the blot:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of wash steps.
-
Titrate primary and secondary antibody concentrations.
-
By adhering to these detailed protocols and utilizing cis-MZ1 as a negative control, researchers can confidently and accurately assess the specific degradation of BRD4 mediated by MZ1 in their Western blot experiments.
References
- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for cis-MZ 1 in Cell-Based Assays
Introduction
In the field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful tool to eliminate disease-causing proteins. MZ1 is a well-characterized PROTAC that selectively degrades the BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To ensure the specificity of experimental results and to correctly attribute observed cellular effects to the degradation of the target protein, a proper negative control is essential. cis-MZ 1 is the inactive diastereomer of MZ1 and serves as an ideal negative control.[1] While it retains the ability to bind to BET bromodomains with an affinity comparable to MZ1, a change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1][2] This inability to recruit the E3 ligase renders this compound incapable of inducing protein degradation.[1] These application notes provide detailed protocols for the use of this compound as a negative control in cell-based assays.
Mechanism of Action of MZ1 and the Role of this compound
MZ1 is a heterobifunctional molecule composed of a ligand for BET bromodomains (derived from the inhibitor JQ1) and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[1][3] This design allows MZ1 to simultaneously bind to a BET protein (like BRD4) and VHL, forming a ternary complex.[1][3] The formation of this complex brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]
This compound, being a stereoisomer of MZ1, can still bind to the BET bromodomains but is unable to bind to VHL.[1][2] Consequently, it cannot form the ternary complex necessary for ubiquitination and degradation of the target protein. This makes this compound an excellent negative control to differentiate between the biological effects of BET protein degradation and other potential off-target effects of the chemical scaffold.[1]
Data Presentation
The following table summarizes the quantitative data for MZ1 and this compound, highlighting their differential activities.
| Parameter | MZ1 | This compound | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd, nM) | ||||
| BRD2 | 13-60 | Comparable to MZ1 | H661, H838 | [4] |
| BRD3 | 13-60 | Comparable to MZ1 | H661, H838 | [4] |
| BRD4 | 13-60 | Comparable to MZ1 | H661, H838 | [4][5] |
| VHL | 66 | >15,000 | N/A | [2] |
| Degradation (DC50, nM) | ||||
| BRD4 | 2-20 | Inactive | HeLa | [2][6] |
| 8 | Inactive | H661 | [4] | |
| 23 | Inactive | H838 | [4] | |
| Cell Viability (IC50, nM) | ||||
| ABC DLBCL cell lines | 49 (median) | Inactive | OCI-LY-10, etc. | [6] |
| AML cell lines (pEC50) | 7.6 | Inactive | Mv4-11 | [4] |
Experimental Protocols
Here are detailed protocols for key cell-based assays using this compound as a negative control.
Western Blotting for BRD4 Degradation
This protocol is designed to visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to this compound.
Materials:
-
Cells of interest (e.g., HeLa, MV4-11)
-
Cell culture medium and supplements
-
MZ1 and this compound (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of MZ1 and this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the effect of MZ1-induced BRD4 degradation on cell proliferation and viability, with this compound as a negative control.
Materials:
-
Cells of interest
-
96-well plates
-
Cell culture medium and supplements
-
MZ1 and this compound
-
MTT or CellTiter-Glo® assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of MZ1 and this compound for a prolonged period (e.g., 72 hours).[6]
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes.[1]
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies apoptosis in cells treated with MZ1, using this compound to demonstrate that the observed apoptosis is a result of BRD4 degradation.
References
Application of cis-MZ1 in CRISPR Screening: A Negative Control for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) utilizing technologies like proteolysis-targeting chimeras (PROTACs) has opened new avenues for therapeutic intervention. MZ1 is a well-characterized PROTAC that selectively degrades the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To rigorously investigate the cellular mechanisms governed by BET protein degradation and to identify genes that modulate cellular responses to this event, CRISPR screening has emerged as a powerful tool.
A critical aspect of designing robust CRISPR screens with PROTACs is the inclusion of appropriate controls to distinguish between on-target degradation effects and off-target effects of the chemical scaffold. cis-MZ1, an inactive diastereomer of MZ1, serves as an ideal negative control for this purpose.[1][2] While cis-MZ1 binds to BET bromodomains with an affinity comparable to MZ1, it is incapable of recruiting the VHL E3 ligase, and therefore does not induce protein degradation.[1][3] This application note provides a detailed protocol for utilizing cis-MZ1 in a genome-wide CRISPR-Cas9 knockout screen to identify genes that specifically modulate cellular sensitivity to MZ1-mediated BRD4 degradation.
Principle of the Application
A genome-wide CRISPR-Cas9 knockout screen is performed by introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells. Each sgRNA directs the Cas9 nuclease to a specific gene, creating a knockout. The cell population is then treated with either the active degrader (MZ1) or the inactive control (cis-MZ1). By comparing the sgRNA abundance in the surviving cell populations, researchers can identify gene knockouts that confer resistance or sensitivity specifically to the degradation of the target protein.
Genes that are depleted in the MZ1-treated population but not in the cis-MZ1-treated population are potential sensitizers to BRD4 degradation. Conversely, genes that are enriched in the MZ1-treated group but not in the cis-MZ1 group may represent resistance factors to BRD4 degradation.
Data Presentation
Table 1: Comparative Biophysical and Cellular Activities of MZ1 and cis-MZ1
| Parameter | MZ1 | cis-MZ1 | Reference |
| Binding Affinity to BRD4BD2 (Kd, nM) | 15 | Comparable to MZ1 | [3][4] |
| Binding Affinity to VCB Complex (Kd, nM) | 66 | > 15,000 (No significant binding) | [3][4][5] |
| Ternary Complex Kd (BRD4BD2::PROTAC::VCB, nM) | 3.7 | Not Applicable | [3] |
| BRD4 Degradation (DC50, nM) | 2-20 (cell line dependent) | Inactive | [3][6] |
| Cellular Antiproliferative Activity (IC50, nM) | 49 (in ABC DLBCL cell lines) | Inactive | [7][8] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of MZ1-Mediated Degradation vs. Inaction of cis-MZ1
Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.
CRISPR Screening Workflow with cis-MZ1 as a Negative Control
Caption: A typical workflow for a CRISPR screen comparing MZ1 and cis-MZ1.
Experimental Protocols
Cell Line Preparation and Lentiviral sgRNA Library Transduction
Objective: To generate a population of cells with genome-wide gene knockouts.
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to MZ1 treatment. Ensure the cell line stably expresses Cas9 nuclease.
-
Lentivirus Production: Package a genome-wide sgRNA library into lentiviral particles.
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Library Representation: Expand the transduced cell population while maintaining a library representation of at least 500 cells per sgRNA.
CRISPR Screen with MZ1 and cis-MZ1
Objective: To identify genes that, when knocked out, confer resistance or sensitivity to MZ1-mediated BRD4 degradation.
Methodology:
-
Cell Seeding: Plate the transduced cell library at a density that maintains library representation.
-
Compound Treatment: Treat the cells with the following conditions:
-
Vehicle control (e.g., DMSO).
-
cis-MZ1 at a concentration equivalent to the MZ1 treatment.
-
MZ1 at a predetermined concentration (e.g., IC50 or IC80).
-
-
Incubation: Culture the cells for a prolonged period (e.g., 14-21 days) to allow for the enrichment or depletion of specific knockout populations.
-
Cell Harvesting: Harvest the surviving cells from each treatment group.
sgRNA Identification and Data Analysis
Objective: To identify and quantify the sgRNAs present in each treatment group.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from the harvested cells.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in the different treatment populations.
-
Data Analysis:
-
Normalize sgRNA read counts.
-
Calculate the log2 fold change of each sgRNA in the MZ1-treated and cis-MZ1-treated populations relative to the DMSO control.
-
Identify statistically significant enriched or depleted sgRNAs in the MZ1-treated group compared to both the DMSO and cis-MZ1 groups. This comparative analysis is crucial for isolating the effects of BRD4 degradation.
-
Hit Validation
Objective: To confirm the phenotype of the top candidate genes identified in the screen.
Methodology:
-
Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using a minimum of two independent sgRNAs per gene.
-
Cell Viability Assays: Perform dose-response experiments with MZ1 and cis-MZ1 on the individual knockout cell lines to confirm their resistance or sensitivity phenotype.
-
Western Blotting: Assess the degradation of BRD4 in the knockout cell lines upon treatment with MZ1 and cis-MZ1 to confirm on-target activity.
Conclusion
The use of cis-MZ1 as a negative control is indispensable for any CRISPR screen involving the PROTAC MZ1. By directly comparing the effects of MZ1 and cis-MZ1, researchers can confidently attribute their findings to the specific degradation of BET proteins, thereby avoiding the misinterpretation of data that could arise from off-target effects of the chemical scaffold.[1] This rigorous approach will facilitate a deeper understanding of the cellular pathways that modulate the efficacy of targeted protein degraders and aid in the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ai4d3.github.io [ai4d3.github.io]
Application Notes and Protocols for the Handling and Storage of cis-MZ 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-MZ 1 is the inactive diastereomer of the potent BET bromodomain-targeting PROTAC® degrader, MZ1. While MZ1 effectively induces the degradation of BRD4 by forming a ternary complex with the VHL E3 ubiquitin ligase, this compound is designed as a crucial negative control.[1] It retains the ability to bind to BET bromodomains but is incapable of recruiting the VHL E3 ligase, and therefore does not induce protein degradation.[1] This property makes this compound an indispensable tool for researchers to differentiate between the pharmacological effects arising from BET protein degradation and other potential off-target effects of the chemical scaffold.
This document provides detailed application notes and protocols for the proper handling, storage, and experimental use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄₉H₆₀ClN₉O₈S₂ |
| Molecular Weight | 1002.64 g/mol [1] |
| CAS Number | 1797406-72-4[1] |
| Appearance | Solid powder |
| Purity | ≥98%[1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol[1] |
Proper Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity and stability of this compound.
Safety Precautions
As a bioactive small molecule, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE) should be worn at all times.
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn.
-
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage Conditions
Proper storage is essential to prevent degradation of the compound.
-
Solid Form: The solid powder should be stored at -20°C.[1]
-
Stock Solutions:
-
Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM).
-
For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month.[2]
-
Experimental Protocols
This compound is primarily used as a negative control alongside MZ1 to validate that the observed biological effects are due to the specific degradation of the target protein.
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps to prepare stock and working solutions of this compound.
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and is typically kept below 0.5% to minimize solvent effects.
-
Protocol 2: Western Blotting for BRD4 Degradation Assay
This protocol details the use of this compound as a negative control in a Western blot experiment to assess MZ1-induced BRD4 degradation.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 293T, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of MZ1 and a corresponding high concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) group.[4][5]
-
Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the BRD4 signal to the loading control. Compare the levels of BRD4 in MZ1-treated cells to those in this compound-treated and vehicle-treated cells. A significant reduction in BRD4 levels should be observed with MZ1 treatment but not with this compound or vehicle treatment.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol describes how to use this compound to demonstrate that MZ1, but not this compound, induces the formation of a ternary complex between BRD4 and VHL.[7][8]
-
Cell Treatment and Lysis:
-
Treat cells expressing tagged versions of VHL and/or BRD4 (if endogenous levels are low) with MZ1, this compound, or vehicle (DMSO) for a short duration (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against one of the components of the expected ternary complex (e.g., anti-VHL or anti-BRD4) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for all three components of the ternary complex: BRD4, VHL, and the E3 ligase machinery components.
-
-
Expected Outcome:
-
In the samples from cells treated with MZ1, the immunoprecipitation of one component (e.g., VHL) should result in the co-immunoprecipitation of the other (BRD4). In contrast, in samples from cells treated with this compound or vehicle, this interaction should be absent or significantly reduced.
-
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound as a negative control for MZ1.
Table 1: Comparative Binding Affinities
| Compound | Target | Binding Affinity (Kd or IC50) | Method |
| MZ1 | BRD4 | ~13-60 nM (Kd)[4] | Isothermal Titration Calorimetry (ITC) |
| This compound | BRD4 | Comparable to MZ1 | Inferred |
| MZ1 | VHL-ElonginC-ElonginB (VCB) | ~66 nM (Kd)[5] | Isothermal Titration Calorimetry (ITC) |
| This compound | VHL-ElonginC-ElonginB (VCB) | >15 µM[5][9] | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Degradation Activity
| Compound | Target Protein | Cell Line | DC50 |
| MZ1 | BRD4 | H661 | 8 nM[4] |
| MZ1 | BRD4 | H838 | 23 nM[4] |
| This compound | BRD4 | Various | No degradation observed |
Visualizations
Signaling Pathway of MZ1 vs. This compound
Caption: Mechanism of MZ1-induced degradation versus the inaction of this compound.
Experimental Workflow for Comparing MZ1 and this compound
Caption: A typical experimental workflow for comparing the effects of MZ1 and this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Experimental Design Using MZ1 and cis-MZ1 Controls
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have become powerful tools for eliminating disease-causing proteins. MZ1 is a well-characterized PROTAC that selectively degrades Bromodomain and Extra-Terminal (BET) family proteins, showing a preference for BRD4.[1][2] It functions as a heterobifunctional molecule, composed of a ligand derived from the BET inhibitor JQ1 and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[3][4] This design allows MZ1 to form a ternary complex with a BET protein and the VHL E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][4][5]
To ensure experimental rigor and correctly attribute observed biological effects to the degradation of the target protein, a proper negative control is essential. cis-MZ1 is the diastereomer of MZ1 and serves as an ideal negative control.[2][3] While it binds to BET bromodomains with an affinity comparable to MZ1, a change in its stereochemistry prevents it from binding to the VHL E3 ligase.[3][6] This inability to recruit the E3 ligase means cis-MZ1 cannot induce protein degradation, allowing researchers to distinguish the effects of protein degradation from other potential off-target effects of the chemical scaffold.[3]
These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations to guide the robust design and interpretation of experiments involving MZ1.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for MZ1 and cis-MZ1 from various biophysical and cellular assays.
Table 1: Binding Affinities of MZ1 and cis-MZ1
This table outlines the binding affinities of MZ1 and its inactive control, cis-MZ1, to BET bromodomains and the VCB (VHL-ElonginC-ElonginB) complex.
| Compound | Target | Binding Affinity (Kd or IC50) | Method |
| MZ1 | BRD2BD1/2 | 307/228 nM | Not Specified |
| BRD3BD1/2 | 119/115 nM | Not Specified | |
| BRD4BD1 | 39 nM | Not Specified | |
| BRD4BD2 | 15 nM | Isothermal Titration Calorimetry (ITC)[2][3] | |
| VCB Complex | 66 nM | Isothermal Titration Calorimetry (ITC)[2][3] | |
| Ternary Complex | BRD4BD2::MZ1::VCB | 3.7 nM (Ternary Kd) | Surface Plasmon Resonance |
| cis-MZ1 | VCB Complex | >15 µM | Isothermal Titration Calorimetry (ITC)[2][6] |
Table 2: Cellular Degradation Potency (DC50) and Efficacy (Dmax) of MZ1
This table presents the concentration of MZ1 required to degrade 50% of the target protein (DC50) and the maximum observed protein degradation (Dmax).
| Cell Line | Target Protein | DC50 | Dmax | Treatment Time |
| HeLa | BRD4 | 2-20 nM | >90% | 24h[2] |
| H661 | BRD4 | 8 nM | Not Specified | Not Specified[7][8] |
| H838 | BRD4 | 23 nM | Not Specified | Not Specified[7][8] |
| MV4;11 (AML) | BRD4 | Not Specified | >90% (at 50 nM) | 4h[2] |
| HL60 (AML) | BRD4 | Not Specified | >90% (at 50 nM) | 4h[2] |
Table 3: Antiproliferative Activity (IC50/pEC50) of MZ1
This table shows the concentration of MZ1 that inhibits cell viability by 50%.
| Cell Line | IC50 / pEC50 | Treatment Time |
| MV4;11 (AML) | pEC50 = 7.6 | 48h[2][7] |
| HL60 (AML) | pIC50 = 6.66 ± 0.0 | 48h[2] |
| TMD8 (DLBCL) | 49 nmol/L | Not Specified[9] |
Visualizations: Signaling Pathways and Workflows
Diagrams generated using Graphviz DOT language to illustrate key processes.
Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.
Caption: A typical workflow for comparing MZ1 and cis-MZ1.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for BRD4 Degradation
Objective: To determine the optimal concentration (DC50) and time required for MZ1-mediated degradation of BRD4. This is critical to identify the optimal working concentration and avoid the "hook effect," where excessively high concentrations of a PROTAC can lead to reduced degradation.[1][10]
Materials:
-
Selected cell line (e.g., HeLa, MV4-11)
-
Complete cell culture medium
-
MZ1 and cis-MZ1 (10 mM stock in DMSO)[11]
-
Vehicle control (DMSO)
-
Multi-well plates (12- or 24-well)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Methodology:
-
Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase and will reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Compound Preparation: Prepare serial dilutions of MZ1 in cell culture medium. A recommended starting range is 1 nM to 10 µM (e.g., 1, 10, 100, 300, 1000, 3000, 10000 nM).[1] Prepare a high concentration of cis-MZ1 (e.g., 1 µM) as a negative control and a vehicle control (DMSO at the same final concentration as the highest MZ1 dose, typically ≤ 0.1%).[12]
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of MZ1, cis-MZ1, or vehicle.
-
Incubation: Incubate the cells for a desired time course. For initial experiments, test several time points (e.g., 4, 8, 18, 24 hours) to understand the degradation kinetics.[3][13]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent analysis.[10]
-
Analysis: Analyze the lysates by Western Blotting (see Protocol 2) to determine the levels of BRD4 protein.
Protocol 2: Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to controls.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD4
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and boil for 5-10 minutes.[12]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.[12]
Protocol 3: Cell Viability Assay
Objective: To determine the functional consequence of BRD4 degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
MZ1 and cis-MZ1
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of MZ1 and a high concentration of cis-MZ1 as a negative control. Include a vehicle-only control.
-
Incubation: Incubate for a relevant time period, typically 48-72 hours.[2]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[12]
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence, which is proportional to ATP levels and an indicator of cell viability.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of MZ1 concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Disclaimer: These protocols provide a general framework. They should be adapted and optimized for your specific cell line, reagents, and laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. rndsystems.com [rndsystems.com]
- 8. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 9. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing cis-MZ1 Binding to Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. MZ1 is a well-characterized PROTAC that selectively degrades Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To ensure the specificity of experimental results and to attribute the observed biological effects solely to protein degradation, a robust negative control is essential. cis-MZ1 serves as this critical control.[1] It is a stereoisomer of MZ1 that retains comparable binding affinity for BET bromodomains but is unable to recruit the VHL E3 ligase due to a change in its stereochemistry.[1] This document provides detailed application notes and protocols for assessing the binding of cis-MZ1 to various bromodomains, allowing researchers to validate its utility as a negative control in their experiments.
Data Presentation: Quantitative Binding Affinities
The following tables summarize the binding affinities of MZ1 and cis-MZ1 to various BET bromodomains and the VCB (VHL-ElonginC-ElonginB) complex, as determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Table 1: Binding Affinities of MZ1 and cis-MZ1 to BET Bromodomains (ITC)
| Compound | Target Bromodomain | Binding Affinity (Kd, nM) |
| MZ1 | BRD2BD1 | 62 ± 6 |
| MZ1 | BRD2BD2 | 60 ± 3 |
| MZ1 | BRD3BD1 | 21 ± 5 |
| MZ1 | BRD3BD2 | 13 ± 3 |
| MZ1 | BRD4BD1 | 39 ± 9 |
| MZ1 | BRD4BD2 | 15 ± 1 |
| cis-MZ1 | BRD4BD2 | Comparable to MZ1[1] |
Data sourced from multiple studies.[2][3]
Table 2: Binding Affinities of MZ1 and cis-MZ1 to VCB Complex (ITC)
| Compound | Target | Binding Affinity (Kd) |
| MZ1 | VCB | 66 nM |
| cis-MZ1 | VCB | >15 µM |
Data sourced from multiple studies.[1][2]
Table 3: Cellular Activity of MZ1 and cis-MZ1
| Compound | Effect on BRD4 Levels | Cell Viability (IC50) | Cell Line |
| MZ1 | Potent Degradation | 49 nM (Median) | ABC DLBCL |
| cis-MZ1 | No Degradation | No significant effect | ABC DLBCL |
Data sourced from multiple studies.[1][4]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.
Caption: A typical workflow for assessing cis-MZ1 binding to bromodomains.
Experimental Protocols
Detailed methodologies for key biophysical assays to determine the binding affinity of cis-MZ1 to bromodomains are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters of cis-MZ1 binding to a bromodomain, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified bromodomain-containing protein (e.g., BRD4BD2)
-
cis-MZ1
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
DMSO (for compound dissolution)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified bromodomain protein against the chosen ITC buffer to ensure buffer matching.
-
Prepare a stock solution of cis-MZ1 in 100% DMSO.
-
Prepare the final cis-MZ1 solution for the syringe by diluting the stock solution into the same dialysis buffer used for the protein. The final DMSO concentration should be identical in both the syringe and the cell (typically 1-2%) to minimize heats of dilution.
-
Degas both the protein solution and the cis-MZ1 solution for 5-10 minutes before loading into the ITC.
-
-
ITC Experiment:
-
Load the bromodomain protein into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).
-
Load the cis-MZ1 solution into the injection syringe (typically at a concentration 10-fold higher than the protein concentration, e.g., 100-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection.
-
Perform a control experiment by injecting cis-MZ1 into the buffer alone to determine the heat of dilution, which is then subtracted from the binding data.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.[1]
-
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (Kd) of cis-MZ1 binding to an immobilized bromodomain.
Materials:
-
Purified, biotinylated bromodomain protein
-
cis-MZ1
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
DMSO
Protocol:
-
Sensor Chip Preparation:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Immobilize the biotinylated bromodomain protein onto the sensor surface to the desired response level (RU).
-
Block any remaining active sites on the surface according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Prepare a series of dilutions of cis-MZ1 in running buffer. The final DMSO concentration should be kept constant across all samples.
-
Inject the cis-MZ1 solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase (increase in RU) as cis-MZ1 binds to the immobilized bromodomain.
-
After the association phase, switch to running buffer alone and monitor the dissociation phase (decrease in RU).
-
Regenerate the sensor surface between different concentrations if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and calculate the Kd (koff/kon).[5]
-
Fluorescence Polarization (FP) Assay
Objective: To measure the binding of cis-MZ1 to a bromodomain in a competitive binding format.
Materials:
-
Purified bromodomain protein
-
cis-MZ1
-
A fluorescently labeled probe known to bind to the bromodomain (e.g., a fluorescently tagged JQ1 analog).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well, non-binding black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent probe that gives a stable and robust fluorescence polarization signal.
-
Titrate the bromodomain protein against the fixed concentration of the fluorescent probe to determine the concentration of protein that results in a significant shift in polarization (typically 80% of the maximum shift).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of cis-MZ1 in assay buffer.
-
In a 384-well plate, add the bromodomain protein and the fluorescent probe at their predetermined optimal concentrations.
-
Add the serially diluted cis-MZ1 or a vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the cis-MZ1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of cis-MZ1 that displaces 50% of the fluorescent probe.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Conclusion
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with cis-MZ1 Control
This guide is intended for researchers, scientists, and drug development professionals using cis-MZ1 as a negative control in targeted protein degradation experiments. Here, you will find frequently asked questions (FAQs) and troubleshooting advice to address specific issues you may encounter.
Introduction to cis-MZ1
MZ1 is a Proteolysis-Targeting Chimera (PROTAC) that selectively degrades Bromodomain and Extra-Terminal domain (BET) proteins, showing a preference for BRD4.[1][2][3][4][5] It functions by forming a ternary complex between the target protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][6]
cis-MZ1 is an inactive diastereomer of MZ1.[6] Due to a critical change in its stereochemistry, cis-MZ1 cannot bind to the VHL E3 ligase.[6][7][8][9] However, it retains a comparable binding affinity for BET bromodomains.[6][10] This unique characteristic makes it an ideal negative control, allowing researchers to distinguish between cellular effects caused by the targeted degradation of BRD4 and those arising from simple BET inhibition or other off-target effects of the chemical scaffold.[6]
Mechanism of Action: MZ1 vs. cis-MZ1
Caption: Mechanism of active MZ1 vs. inactive cis-MZ1 control.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing degradation of my target protein with the cis-MZ1 control?
This is an unexpected result, as cis-MZ1 is designed to be incapable of inducing degradation.[10] If you observe target protein degradation, consider the following possibilities:
-
Compound Integrity and Purity:
-
Isomerization: Although generally stable, improper storage (e.g., exposure to light or certain solvents over time) could theoretically lead to isomerization from the cis to the active trans form. Always use freshly prepared solutions from a reputable supplier.
-
Contamination: The cis-MZ1 reagent may be contaminated with the active MZ1 isomer. Verify the purity of your compound, stated by the supplier to be ≥98%.[8][9]
-
-
Experimental Artifact:
-
Well-to-Well Contamination: During plating or treatment, accidental cross-contamination from wells containing active MZ1 could lead to misleading results. Ensure careful pipetting techniques.
-
Incorrect Reagent: Confirm that the vial used was indeed cis-MZ1 and not accidentally swapped with MZ1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cis MZ 1 | Active Degraders | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Pardon Our Interruption [opnme.com]
Technical Support Center: Optimizing cis-MZ1 Concentration for Minimal Off-Target Effects
Welcome to the technical support center for the effective use of cis-MZ1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cis-MZ1 concentration for robust experimental design with minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is cis-MZ1 and why is it used as a negative control?
A1: cis-MZ1 is a stereoisomer and an inactive diastereomer of the PROTAC® degrader MZ1.[1] MZ1 is a heterobifunctional molecule that links a BET bromodomain inhibitor (a JQ1 derivative) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This dual binding allows MZ1 to recruit VHL to BET proteins (primarily BRD4), leading to their ubiquitination and subsequent degradation by the proteasome. In contrast, while cis-MZ1 can still bind to BET bromodomains with an affinity comparable to MZ1, a change in its stereochemistry prevents it from binding to VHL.[1] This inability to recruit the E3 ligase makes cis-MZ1 incapable of inducing BET protein degradation, establishing it as an ideal negative control to distinguish between effects caused by BET protein degradation and other potential off-target effects of the chemical scaffold.[1]
Q2: What are the potential off-target effects of cis-MZ1?
A2: Since cis-MZ1 does not induce protein degradation, its off-target effects are primarily related to the engagement of its BET bromodomain ligand, which is derived from the well-characterized inhibitor JQ1. Therefore, at sufficiently high concentrations, cis-MZ1 may exhibit off-target effects similar to those of JQ1 that are independent of protein degradation. These can include alterations in gene expression and modulation of signaling pathways.[2][3] It is crucial to use a concentration of cis-MZ1 that is high enough to serve as a proper control for the active MZ1, yet low enough to minimize these potential confounding effects.
Q3: How do I determine the optimal concentration of cis-MZ1 for my experiment?
A3: The optimal concentration of cis-MZ1 is generally the same as the optimal working concentration of the active MZ1 being used in the experiment. The goal is to control for any effects of target binding alone. The ideal concentration of MZ1 is determined by a dose-response experiment in your specific cell line and assay.[4] This experiment aims to find the lowest possible concentration that achieves maximal degradation of the target protein (Dmax) with a potent DC50 value, without inducing the "hook effect" (reduced degradation at very high concentrations).[4] Once the optimal concentration for MZ1 is determined, the same concentration of cis-MZ1 should be used as a negative control. For global proteomics off-target studies, a high concentration (e.g., 1 µM) of both MZ1 and cis-MZ1 is often used to maximize the chances of identifying potential off-target binders.[5]
Q4: Can I use a lower concentration of cis-MZ1 than MZ1?
A4: Using a lower concentration of cis-MZ1 than the active MZ1 is not recommended as a standard practice. The primary purpose of the cis-MZ1 control is to account for any biological effects resulting from the binding of the molecule to its target (BET proteins) and any other potential off-targets, independent of degradation. To be a valid comparison, the concentration of the control and the active compound should be equivalent.
Q5: What are the essential controls to include alongside cis-MZ1 in my experiments?
A5: For a robust experimental design, several controls should be included:
-
Vehicle Control (e.g., DMSO): Serves as the baseline for comparing the effects of both MZ1 and cis-MZ1 treatment.
-
Active PROTAC (MZ1): The active degrader used to induce degradation of the target protein.
-
Inactive Control (cis-MZ1): Controls for effects related to target binding alone, separate from degradation.
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should "rescue" the degradation of the target protein by MZ1, confirming the effect is proteasome-dependent.
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor blocks the activity of Cullin-RING E3 ligases like VHL, which should also rescue target degradation.
Troubleshooting Guides
Issue 1: I observe a phenotype with cis-MZ1 that is similar to my active MZ1.
-
Possible Cause: The observed phenotype may be due to the inhibition of BET bromodomains by the JQ1-like warhead, rather than protein degradation. At higher concentrations, both molecules can saturate the BET bromodomains, leading to similar biological consequences independent of degradation.
-
Troubleshooting Steps:
-
Confirm Lack of Degradation: Perform a western blot to confirm that cis-MZ1 is not causing degradation of the target protein in your system.
-
Titrate Both Compounds: Conduct a dose-response experiment with both MZ1 and cis-MZ1, assessing both target degradation (for MZ1) and the phenotype of interest. This will help to identify a concentration window where MZ1 induces degradation with a minimal inhibitory phenotype from cis-MZ1.
-
Use an Alternative Control: If available, a control PROTAC with a mutated BET-binding domain that does not bind to BET proteins but still binds to VHL can help to rule out off-target effects mediated by the chemical scaffold itself.
-
Issue 2: I am seeing unexpected toxicity with cis-MZ1.
-
Possible Cause: High concentrations of cis-MZ1 may lead to off-target effects of the JQ1 moiety, or non-specific cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) with cis-MZ1 to determine its cytotoxic concentration range in your cell line.
-
Lower the Concentration: If the concentration you are using is close to the toxic range, consider if a lower concentration can still serve as an effective control. This should be justified by showing that the lower concentration of MZ1 still achieves significant degradation.
-
Compare with JQ1: Run a parallel experiment with JQ1 alone to see if the toxicity profile is similar, which would suggest the effect is mediated by the BET-binding warhead.
-
Data Presentation
Table 1: Comparative Binding Affinities of MZ1 and cis-MZ1
| Molecule | Target | Binding Affinity (KD) | Reference |
| MZ1 | BRD4BD2 | 15 nM (ITC) | [5] |
| MZ1 | VCB | 66 nM (ITC) | [5] |
| cis-MZ1 | BRD4BD2 | Comparable to MZ1 | [1] |
| cis-MZ1 | VCB | > 15 µM (ITC) | [5] |
Table 2: Cellular Activity of MZ1 in HeLa Cells
| Parameter | BRD4 | BRD3 | BRD2 | Reference |
| DC50 | 8 nM | 43 nM | 18 nM | [5] |
| Dmax | > 98% | > 95% | > 95% | [5] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of MZ1 and cis-MZ1 by Western Blot
Objective: To determine the optimal concentration of MZ1 for target degradation and to use the equivalent concentration of cis-MZ1 as a negative control.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
Preparation of Compounds: Prepare a serial dilution of MZ1 and cis-MZ1 in your cell culture medium. A common range to test is from 1 nM to 10 µM (e.g., 1, 10, 100, 1000, 10000 nM). Also, prepare a vehicle control (e.g., DMSO).[4]
-
Treatment: Remove the old medium and replace it with the medium containing the different concentrations of MZ1, cis-MZ1, and the vehicle control.
-
Incubation: Incubate the cells for a desired time point. For initial experiments, 18-24 hours is a common duration.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading.[1]
-
Western Blotting:
-
Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against your target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-Actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Plot the normalized protein levels against the log of the compound concentration to determine the DC50 and Dmax for MZ1.
Mandatory Visualizations
Caption: Mechanism of action for MZ1 vs. the inactive control cis-MZ1.
Caption: Troubleshooting logic for overlapping MZ1 and cis-MZ1 phenotypes.
Caption: Experimental workflow for dose-response analysis.
References
Technical Support Center: Troubleshooting and FAQs for using cis-MZ1 as a Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the common pitfalls and troubleshooting strategies when using cis-MZ1 as a negative control in experiments involving the PROTAC® degrader MZ1.
Frequently Asked Questions (FAQs)
Q1: What is cis-MZ1 and why is it used as a control for MZ1?
A1: cis-MZ1 is the inactive diastereomer of MZ1.[1] MZ1 is a Proteolysis Targeting Chimera (PROTAC) that works by forming a ternary complex between a target protein (specifically, BET bromodomain proteins like BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3]
cis-MZ1 is a critical negative control because while it retains the ability to bind to BET bromodomains with an affinity similar to MZ1, a change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1][2] This inability to recruit the E3 ligase means cis-MZ1 cannot induce the degradation of BET proteins.[1] Therefore, comparing the effects of MZ1 to cis-MZ1 allows researchers to distinguish between biological outcomes resulting from specific protein degradation versus other potential off-target effects of the chemical scaffold.[2]
Q2: What is the "hook effect" and how can it be avoided in my experiments with MZ1?
A2: The "hook effect" is a phenomenon observed with PROTACs where an excess concentration of the molecule leads to a decrease in degradation efficiency.[3] This occurs because at very high concentrations, MZ1 can form binary complexes with either the target protein (BRD4) or the E3 ligase (VHL) separately, rather than the productive ternary complex required for degradation.[3] To avoid this, it is crucial to perform a dose-response experiment to determine the optimal concentration range for MZ1 in your specific cell line and assay.[4] This will help identify the concentration that yields maximal degradation (Dmax) at the lowest possible concentration (potent DC50) without initiating the hook effect.[5]
Q3: I'm observing a phenotype (e.g., cytotoxicity) with cis-MZ1 treatment. What does this indicate?
A3: Observing a biological effect with cis-MZ1, which does not induce protein degradation, suggests that the phenotype may be due to off-target effects of the chemical scaffold itself, independent of BET protein degradation. Since cis-MZ1 can still bind to BET bromodomains, the observed effect could be related to the inhibition of the bromodomain's reader function, similar to a traditional small molecule inhibitor. It is essential to carefully compare the magnitude of the effect seen with cis-MZ1 to that of MZ1 to dissect the degradation-dependent and independent activities.
Q4: My MZ1 treatment is not showing degradation of my target protein. What are the possible causes?
A4: Several factors could contribute to a lack of target degradation with MZ1 treatment:
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Suboptimal Concentration: You may be using a concentration that is too low to be effective or so high that it is causing a "hook effect". A dose-response experiment is recommended.[4]
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Low VHL Expression: The efficacy of MZ1 is dependent on the expression of the VHL E3 ligase in the cell line being used.[3] You should confirm VHL expression in your cells of interest.[3]
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Proteasome Inhibition: Ensure that your experimental conditions are not inadvertently inhibiting the proteasome. As a control, co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of the target protein.[3][4]
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Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to MZ1, potentially due to mutations in VHL or the target protein, or due to drug efflux mechanisms.[4]
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Improper Sample Handling: Ensure that protein degradation is prevented after cell lysis by working on ice and using protease and phosphatase inhibitors in your lysis buffer.[4]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results with cis-MZ1.
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Possible Cause: Impurity or degradation of the compound.
-
Solution: Ensure that the cis-MZ1 used is of high purity (≥98%).[6] Store the compound as recommended, typically at -20°C, to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Possible Cause: Off-target effects of the chemical scaffold.
-
Solution: If cis-MZ1 shows activity, this suggests that the chemical scaffold itself may have biological effects independent of protein degradation. This is valuable information, and the effects should be characterized and reported. Consider using unbiased quantitative proteomics to identify potential off-target binding partners of cis-MZ1.[1]
-
Problem 2: High background or non-specific effects in cellular assays.
-
Possible Cause: High concentration of the vehicle (e.g., DMSO).
-
Solution: Ensure the final concentration of the vehicle is consistent across all treatments, including the untreated control, and is at a non-toxic level (typically ≤ 0.1%).[3]
-
-
Possible Cause: Cellular stress response.
-
Solution: High concentrations of small molecules can induce cellular stress. Perform a toxicity assay with a range of cis-MZ1 concentrations to determine a non-toxic working concentration for your control experiments.
-
Data Presentation
Table 1: Comparative Binding Affinities of MZ1 and cis-MZ1
| Compound | Target | Binding Affinity (KD or IC50) | Assay Type |
| MZ1 | BRD4BD2 | 15 nM | ITC |
| VCB (VHL-ElonginC-ElonginB) | 66 nM | ITC | |
| BRD4BD2::MZ1::VCB (Ternary Complex) | 3.7 nM | ITC | |
| cis-MZ1 | VCB (VHL-ElonginC-ElonginB) | > 15 µM | ITC |
Data sourced from Boehringer Ingelheim opnMe portal.[1]
Table 2: Comparative Cellular Activity of MZ1 and cis-MZ1
| Compound | Cell Line | Assay | Endpoint | Value |
| MZ1 | HeLa | Protein Degradation | DC50 (BRD4) | 2-20 nM (cell line dependent) |
| MV4;11 | Antiproliferation | pIC50 | Not specified in provided context | |
| cis-MZ1 | HeLa | Protein Degradation | Effect on BRD4 | No degradation observed |
| Various | Cytotoxicity/Cell Cycle | Effect | No changes in cell cycle |
DC50 is the concentration causing 50% reduction of the protein level.[1]
Experimental Protocols
Key Experiment: Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to cis-MZ1.[2]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of MZ1 concentrations (e.g., 1 nM to 10 µM), a high concentration of cis-MZ1 (e.g., 1 µM), and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).[5]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[2]
-
Mandatory Visualizations
References
ensuring the stability and purity of cis-MZ 1 in solution
Welcome to the technical support center for cis-MZ 1. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and purity of this compound in solution for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is the inactive diastereomer of MZ1, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of BET (Bromodomain and Extra-Terminal domain) proteins, particularly BRD4.[1][2][3] It is used as a negative control because while it binds to BET bromodomains with an affinity comparable to MZ1, it does not bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This inability to recruit the E3 ligase prevents the degradation of the target protein, allowing researchers to differentiate between the pharmacological effects of BET inhibition and the specific cellular consequences of BET protein degradation.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol.[2] For cell-based assays, DMSO is the most commonly used solvent.
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
A3: As a solid, this compound should be stored at -20°C. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[3]
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | 1. Degradation of this compound in solution: Improper storage or handling of the stock solution. 2. Precipitation of this compound: The concentration in the final assay medium may exceed its solubility. 3. Contamination of the stock solution. | 1. Prepare fresh stock solutions from solid compound. Ensure proper storage of aliquots at -80°C and avoid multiple freeze-thaw cycles. 2. Visually inspect the solution for any precipitate. If precipitation is suspected, consider reducing the final concentration. Ensure the final DMSO concentration in cell culture media is non-toxic (typically <0.5%). 3. Use sterile techniques when preparing and handling solutions. Filter-sterilize the stock solution if necessary. |
| Unexpected biological activity observed with this compound. | 1. Impurity in the compound: The lot of this compound may contain active impurities. 2. Isomerization: Although unlikely under standard conditions, there could be a theoretical possibility of conversion to the active MZ1 isomer. | 1. Request a certificate of analysis (CoA) from the supplier to confirm purity. If impurities are suspected, consider purchasing the compound from a different vendor. 2. This is a very low probability event. However, to minimize any potential chemical changes, always follow the recommended storage and handling procedures. |
| Difficulty dissolving this compound. | 1. Incorrect solvent. 2. Low-quality solvent. | 1. Use high-purity DMSO or ethanol. 2. Ensure the solvent is anhydrous and of high quality, as water content can affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cellular assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 1002.64 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.003 mg of this compound in 100 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Purity Assessment of this compound by HPLC
Objective: To verify the purity of a this compound sample.
Methodology:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B.
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks detected.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1002.64 g/mol | |
| Chemical Formula | C49H60ClN9O8S2 | |
| Purity (typical) | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in DMSO and ethanol | [2] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Solid | -20°C | Long-term | |
| Solution (in DMSO) | -20°C | Up to 1 month | [3][4] |
| Solution (in DMSO) | -80°C | Up to 6 months | [3][4] |
Visualizations
Caption: Mechanism of action of MZ1 versus the inactive control, this compound.
Caption: A typical experimental workflow for comparing the effects of MZ1 and this compound.
References
Confirming cis-MZ1 Non-Binding to VHL E3 Ligase: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to experimentally confirm that cis-MZ1 does not bind to the Von Hippel-Lindau (VHL) E3 ligase. As the inactive diastereomer of the potent BET degrader MZ1, cis-MZ1 serves as a critical negative control in targeted protein degradation studies.[1][2][3] Its inability to recruit VHL is a key characteristic that allows researchers to distinguish between biological effects arising from target degradation versus those from simple target engagement or off-target interactions.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between MZ1 and cis-MZ1?
A1: MZ1 is a proteolysis-targeting chimera (PROTAC) that links a BET bromodomain inhibitor (JQ1 derivative) to a VHL E3 ligase ligand.[2][5] This bifunctional nature allows MZ1 to form a ternary complex between the target protein (e.g., BRD4) and VHL, leading to the ubiquitination and subsequent degradation of the target.[2] In contrast, cis-MZ1 is a stereoisomer of MZ1 where a critical change in the stereochemistry of the VHL ligand component prevents it from binding to the VHL E3 ligase.[2][6] However, it retains its ability to bind to BET bromodomains with an affinity comparable to MZ1.[2]
Q2: Why is it crucial to confirm that cis-MZ1 does not bind to VHL?
A2: Confirming the non-binding of cis-MZ1 to VHL is essential for validating its use as a negative control.[2][7] By using cis-MZ1 alongside MZ1 in experiments, researchers can confidently attribute any observed degradation of the target protein to the VHL-mediated proteolytic pathway induced by MZ1. Any effects observed with both compounds can be attributed to target engagement alone or potential off-target effects of the chemical scaffold, independent of degradation.
Q3: What are the primary methods to demonstrate the lack of binding between cis-MZ1 and VHL?
A3: The lack of binding can be confirmed using a variety of biophysical and cellular assays. Key in vitro techniques include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to measure binding affinity directly. Cellular assays like co-immunoprecipitation (Co-IP) and NanoBRET/FRET can be used to assess the inability of cis-MZ1 to induce the formation of a ternary complex (Target:cis-MZ1:VHL) within a cellular context.
Q4: Should I expect to see any cellular activity with cis-MZ1?
A4: Since cis-MZ1 can still bind to its target protein (e.g., BRD4), it may act as an inhibitor of that target. For instance, you might observe effects related to the inhibition of BET bromodomain function, but you should not observe degradation of the target protein.[4]
Troubleshooting Guide: Confirming Non-Binding of cis-MZ1 to VHL
This guide provides a structured approach to troubleshoot and confirm the non-binding of cis-MZ1 to VHL E3 ligase.
Issue 1: Ambiguous results from a primary binding assay (e.g., ITC).
-
Possible Cause 1: Protein Quality. The recombinant VHL protein complex (VCB: VHL-ElonginC-ElonginB) may be misfolded or aggregated.
-
Troubleshooting Step: Assess protein purity and monodispersity using SDS-PAGE and size-exclusion chromatography. Ensure proper protein folding through circular dichroism or other spectroscopic methods.
-
-
Possible Cause 2: Incorrect Buffer Conditions. The assay buffer may not be optimal for protein stability or ligand solubility.
-
Troubleshooting Step: Test a range of buffer pH and salt concentrations. Ensure the final concentration of any solvent (like DMSO) used to dissolve cis-MZ1 is consistent and non-disruptive.
-
-
Possible Cause 3: Inaccurate Concentration Determination. The concentrations of the protein and/or cis-MZ1 may be incorrect, leading to misleading thermodynamic data.
-
Troubleshooting Step: Accurately determine the concentration of the VHL complex and cis-MZ1 using reliable methods such as UV-Vis spectrophotometry or a Bradford assay for the protein.
-
Issue 2: Unexpected target degradation observed in cells treated with cis-MZ1.
-
Possible Cause 1: Compound Identity/Purity. The compound being used may not be cis-MZ1 or could be contaminated with MZ1.
-
Troubleshooting Step: Verify the identity and purity of your cis-MZ1 stock using LC-MS and NMR.
-
-
Possible Cause 2: Off-Target Degradation Pathway. In rare cases, a compound could induce degradation through an alternative, VHL-independent E3 ligase.
-
Troubleshooting Step: To confirm VHL-independence, perform the degradation assay in cells where VHL has been knocked out or knocked down. If degradation persists, an alternative pathway may be involved.
-
Quantitative Data Summary
The following table summarizes the binding affinities of MZ1 and cis-MZ1 for the VHL complex, demonstrating the significant disparity in their ability to engage the E3 ligase.
| Compound | Target | Method | Binding Affinity (KD) | Reference |
| MZ1 | VCB Complex | ITC | 66 nM | [6][8] |
| cis-MZ1 | VCB Complex | ITC | > 15 µM | [6][8] |
VCB Complex: VHL-ElonginC-ElonginB
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (or lack thereof) between cis-MZ1 and the VHL E3 ligase complex (VCB).
Methodology:
-
Protein Preparation: Express and purify the VCB complex according to established protocols. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve cis-MZ1 in a compatible solvent (e.g., DMSO) and then dilute into the ITC buffer to the desired concentration. The final DMSO concentration should be matched in the protein solution.
-
ITC Experiment:
-
Load the VCB protein complex into the sample cell of the calorimeter.
-
Load the cis-MZ1 solution into the injection syringe.
-
Perform a series of injections of cis-MZ1 into the protein solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model. For cis-MZ1, a lack of significant and saturable heat changes upon injection is expected, confirming no direct binding.
Protocol 2: Co-Immunoprecipitation (Co-IP) in a Cellular Context
Objective: To determine if cis-MZ1 can induce the formation of a ternary complex between a target protein (e.g., BRD4) and VHL in living cells.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or 293T) and treat with MZ1 (positive control), cis-MZ1 (test), and a vehicle control (e.g., DMSO) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (e.g., anti-BRD4) or VHL.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against VHL and the target protein.
-
-
Expected Outcome: In the MZ1-treated sample, immunoprecipitating BRD4 should pull down VHL, and vice versa. In the cis-MZ1 and vehicle-treated samples, this interaction should not be observed, indicating the inability of cis-MZ1 to form the ternary complex.[9]
Visualizations
Caption: Logical workflow comparing the action of MZ1 and cis-MZ1.
Caption: Experimental workflow for validating cis-MZ1 as a negative control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Negative Controls | Protein Degraders | Tocris Bioscience [tocris.com]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
addressing variability in results with different batches of cis-MZ 1
Welcome to the technical support center for cis-MZ1. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of cis-MZ1 as a negative control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is cis-MZ1 and why is it used as a negative control for MZ1?
A1: cis-MZ1 is a diastereomer of MZ1, a potent PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) proteins, particularly BRD4.[1] MZ1 functions by forming a ternary complex between the target protein (e.g., BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1]
cis-MZ1 serves as an ideal negative control because, while it retains comparable binding affinity to BET bromodomains, a change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1][2] This inability to recruit the E3 ligase means cis-MZ1 cannot form the ternary complex necessary for protein degradation.[1] Therefore, any observed cellular effects (or lack thereof) with cis-MZ1 can be attributed to BET bromodomain binding alone, helping to distinguish degradation-dependent effects of MZ1 from other potential off-target effects.[1]
Q2: I am observing unexpected activity with a new batch of cis-MZ1 (e.g., slight degradation of BRD4, unexpected cellular phenotype). What are the potential causes?
A2: Experiencing unexpected activity with a negative control like cis-MZ1 can be perplexing. The primary reasons for such variability between batches often relate to the purity and integrity of the compound. Potential causes include:
-
Contamination with MZ1: The most likely cause of unexpected degradative activity is contamination of the cis-MZ1 batch with its active counterpart, MZ1. Even small amounts of MZ1 can lead to noticeable degradation of target proteins.
-
Other Impurities: Byproducts from the synthesis process could have their own biological activities, leading to unexpected phenotypes.
-
Compound Degradation: Improper storage or handling can lead to the degradation of cis-MZ1, potentially generating species with altered activity.
-
Incorrect Quantification: Inaccurate measurement of the compound's concentration can lead to the use of higher-than-intended doses, which might reveal off-target effects.
Q3: How can I troubleshoot variability in my results with different batches of cis-MZ1?
A3: A systematic approach is key to identifying the source of variability. We recommend the following steps:
-
Review the Certificate of Analysis (CoA): Always compare the CoAs of the new and old batches. Pay close attention to the purity data (e.g., by HPLC) and the methods used for characterization.[3]
-
Perform Quality Control Checks: If you have access to analytical instrumentation, consider running your own analysis (e.g., HPLC, LC-MS) to confirm the purity and identity of the new batch.
-
Conduct a Dose-Response Experiment: Test the new batch of cis-MZ1 alongside a trusted batch (if available) and the active MZ1 in a key experiment, such as a Western blot for BRD4 degradation. This will help determine if the new batch has any dose-dependent degradative activity.
-
Assess Stability: Ensure that the compound has been stored correctly (typically at -20°C or -80°C in a dry, dark environment) and that stock solutions are not repeatedly freeze-thawed.[4]
Troubleshooting Guide: Addressing Variability in cis-MZ1 Batches
This guide provides a structured approach to identifying and resolving issues related to batch-to-batch variability of cis-MZ1.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected BRD4 Degradation | Contamination with active MZ1 | 1. Review the Certificate of Analysis (CoA) for purity and the presence of isomers. 2. Perform a dose-response Western blot comparing the new batch of cis-MZ1 to a known active batch of MZ1. Even low-level contamination should reveal degradation at higher concentrations. 3. If contamination is suspected, contact the supplier for a replacement or perform purification if possible. |
| Inconsistent Cellular Phenotypes (Non-degradation related) | Presence of biologically active impurities from synthesis. | 1. Analyze the impurity profile on the CoA. 2. Use orthogonal assays to confirm the phenotype. 3. If possible, use LC-MS to identify potential impurities in your batch. |
| Reduced or No Expected Effect (as a bromodomain binder) | Compound degradation or incorrect concentration. | 1. Verify proper storage conditions and handling of the compound and its solutions.[4] 2. Prepare fresh stock solutions from the solid compound. 3. Confirm the concentration of your stock solution using a spectrophotometer or another quantitative method. |
| General Irreproducibility | Experimental variability. | 1. Ensure all experimental parameters (cell passage number, reagent concentrations, incubation times) are consistent. 2. Always include both positive (MZ1) and vehicle (e.g., DMSO) controls in your experiments. 3. Perform experiments with biological and technical replicates. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
Objective: To assess and compare the ability of different batches of cis-MZ1 and MZ1 to induce the degradation of BRD4.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, 22Rv1) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of your new batch of cis-MZ1, a trusted batch of cis-MZ1 (if available), and MZ1. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the compounds for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for VHL Binding
Objective: To biophysically confirm that a batch of cis-MZ1 does not bind to the VHL E3 ligase complex, a key characteristic of a proper negative control.
Methodology:
-
Sample Preparation:
-
Prepare a purified VHL-ElonginC-ElonginB (VCB) complex.
-
Prepare solutions of the cis-MZ1 batch and MZ1 in the same dialysis buffer as the VCB complex to minimize dilution effects.
-
-
ITC Experiment:
-
Load the VCB complex into the sample cell of the ITC instrument.
-
Load the cis-MZ1 or MZ1 solution into the injection syringe.
-
Perform a series of injections while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd). A properly functioning cis-MZ1 batch should show no significant binding to the VCB complex.[1]
-
Visualizations
References
Validation & Comparative
Unraveling the Specificity of Targeted Protein Degradation: A Comparative Analysis of MZ1 and cis-MZ1 in Cancer Cell Lines
In the rapidly advancing field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) offers a powerful strategy for eliminating disease-driving proteins. MZ1, a well-characterized PROTAC, has demonstrated significant preclinical anti-tumor activity by selectively degrading Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4.[1][2] A critical component of rigorous research in this area is the use of appropriate negative controls to ensure that the observed cellular effects are a direct result of targeted protein degradation. This guide provides a comprehensive comparative analysis of MZ1 and its inactive diastereomer, cis-MZ1, in cancer cell lines, offering researchers a clear understanding of their distinct mechanisms and providing the necessary experimental frameworks for their evaluation.
MZ1 is a heterobifunctional molecule that functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] In contrast, cis-MZ1, a stereoisomer of MZ1, retains the ability to bind to BET bromodomains with an affinity comparable to MZ1 but is incapable of binding to the VHL E3 ligase due to a critical change in its stereochemistry.[2] This fundamental difference renders cis-MZ1 unable to induce protein degradation, establishing it as an ideal negative control to distinguish the specific effects of BET protein degradation from other potential off-target effects of the chemical scaffold.[2][4]
Quantitative Comparison of Biological Activity
The differential activities of MZ1 and cis-MZ1 have been quantified across various cancer cell lines, demonstrating the potent and specific degradation activity of MZ1 and the lack thereof for cis-MZ1.
| Cell Line Type | Assay | Molecule | IC50 / DC50 | Reference |
| Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Cell Proliferation (MTT) | MZ1 | 49 nmol/L (median IC50) | [1] |
| Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Cell Proliferation (MTT) | cis-MZ1 | No activity observed | [1][5] |
| Acute Myeloid Leukemia (MV4-11) | Antiproliferative Activity | MZ1 | 11.3 nM (IC50) | [6] |
| Acute Myeloid Leukemia (HL-60) | Antiproliferative Activity | MZ1 | 1.5 nM (IC50) | [6] |
| HeLa | BRD4 Degradation | MZ1 | < 100 nM (DC50) | [6] |
| H661 and H838 (Lung Cancer) | BRD4 Degradation | MZ1 | 8 nM and 23 nM (DC50) | [7][8] |
Mechanism of Action: A Tale of Two Stereoisomers
The distinct biological activities of MZ1 and cis-MZ1 are rooted in their differential ability to form a productive ternary complex with the target protein and the E3 ligase.
Mechanism of MZ1 action versus the inaction of cis-MZ1.
Experimental Protocols
To rigorously validate experimental findings, it is crucial to perform side-by-side comparisons of MZ1 and cis-MZ1. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to cis-MZ1.[2]
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., HeLa, MV4-11) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of MZ1 or cis-MZ1 (e.g., 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[2]
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the effect of MZ1-induced BRD4 degradation on cell proliferation and viability compared to the non-degrading cis-MZ1.[1][2]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[2]
-
Compound Treatment: Treat the cells with a serial dilution of MZ1 and cis-MZ1 for a prolonged period (e.g., 72 hours).[1][2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Experimental Workflow
A typical workflow for comparing the effects of MZ1 and cis-MZ1 is outlined below.
A typical workflow for comparing MZ1 and cis-MZ1.
Conclusion
The comparative analysis of MZ1 and its inactive control, cis-MZ1, is fundamental for the accurate interpretation of data in the field of targeted protein degradation. By demonstrating that cis-MZ1, which binds to BET proteins but does not induce their degradation, fails to elicit the same biological responses as MZ1, researchers can confidently attribute the anti-tumor effects of MZ1 to the specific degradation of BRD4. This rigorous approach is essential for the continued development of potent and selective protein degraders for therapeutic applications.
References
- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
Validating Specificity: A Comparative Guide to MZ1 and its Inactive Control, cis-MZ1
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful modality for selectively eliminating disease-causing proteins. MZ1, a well-characterized PROTAC, targets the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, for degradation by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] To ensure the observed cellular effects are a direct result of targeted degradation and not off-target activities of the chemical scaffold, the use of a proper negative control is scientifically imperative. This guide provides a detailed comparison of MZ1 and its inactive diastereomer, cis-MZ1, establishing the critical role of cis-MZ1 in validating the specificity of MZ1-induced degradation.
Differentiating MZ1 and cis-MZ1: A Tale of Two Stereoisomers
MZ1 is a heterobifunctional molecule that comprises a ligand derived from the BET inhibitor JQ1, a flexible linker, and a ligand that binds to the VHL E3 ubiquitin ligase.[1][2] This tripartite design enables MZ1 to form a ternary complex with a BET protein and VHL, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
In contrast, cis-MZ1 is a stereoisomer of MZ1. While it maintains a comparable binding affinity to BET bromodomains, a crucial change in its stereochemistry abrogates its ability to bind to the VHL E3 ligase.[1][3] This inability to recruit the E3 ligase renders cis-MZ1 incapable of inducing protein degradation, making it an ideal negative control.[1]
Quantitative Comparison: Binding Affinities and Degradation Efficacy
The differential activities of MZ1 and cis-MZ1 are evident in their binding affinities and cellular degradation profiles. The following tables summarize key quantitative data, highlighting the inability of cis-MZ1 to engage the VHL E3 ligase and subsequently degrade BET proteins.
Table 1: Comparative Binding Affinities
| Compound | Target | Binding Affinity (Kd or IC50) | Method |
| MZ1 | BRD4BD2 | 15 nM | ITC |
| VCB Complex | 66 nM | ITC | |
| cis-MZ1 | BRD4BD2 | Comparable to MZ1 | - |
| VCB Complex | >15 µM | ITC |
VCB Complex: VHL-ElonginC-ElonginB. Data sourced from various studies.[3][4]
Table 2: Comparative Degradation Performance
| Compound | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | 2-23 nM | >90% | HeLa, MV4;11, etc. |
| BRD2 | ~10-fold higher than BRD4 | - | HeLa | |
| BRD3 | ~10-fold higher than BRD4 | - | HeLa | |
| cis-MZ1 | BRD4 | No degradation observed | - | HeLa |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Data sourced from multiple cell lines and studies.[3]
Visualizing the Mechanism of Action
The distinct mechanisms of MZ1 and cis-MZ1 can be visualized to better understand the importance of the latter as a negative control.
Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.
Experimental Protocols
To rigorously validate experimental findings, it is crucial to perform side-by-side comparisons of MZ1 and cis-MZ1. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to cis-MZ1.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of MZ1, a high concentration of cis-MZ1 (e.g., 1 µM), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BRD4. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin). Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.
Global Proteomics by Mass Spectrometry
Objective: To assess the selectivity of MZ1-induced degradation across the entire proteome and confirm the inactivity of cis-MZ1.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., HeLa) in duplicate with DMSO, 1 µM MZ1, or 1 µM cis-MZ1 for 24 hours.[3] Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Digest the proteins into peptides and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance in MZ1-treated cells compared to DMSO and cis-MZ1-treated cells. As expected, BRD4 should not be depleted in cells treated with cis-MZ1.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of MZ1 and cis-MZ1.
Caption: A typical workflow for comparing MZ1 and cis-MZ1.
Conclusion
The use of cis-MZ1 as a negative control is indispensable for any experiment involving the PROTAC MZ1.[1] By directly comparing the effects of these two molecules, researchers can confidently attribute their observations to the specific degradation of BET proteins, thereby avoiding misinterpretation of data that could arise from off-target effects of the chemical scaffold. The experimental protocols and comparative data presented in this guide provide a robust framework for validating the specificity of MZ1-induced protein degradation.
References
A Head-to-Head Comparison of Negative Controls in Targeted Protein Degradation: cis-MZ1 vs. a Non-binding JQ1 Analog
In the rapidly advancing field of targeted protein degradation, the use of precise negative controls is paramount for the validation of experimental findings. This guide provides a detailed, head-to-head comparison of two critical negative controls: cis-MZ1, an inactive diastereomer of the BET degrader MZ1, and a non-binding analog of JQ1, the BET-binding component of MZ1. Understanding the distinct mechanisms and experimental applications of these controls is essential for researchers, scientists, and drug development professionals to ensure the accurate interpretation of data.
Differentiating cis-MZ1 and a Non-binding JQ1 Analog
cis-MZ1 is a stereoisomer of MZ1, a well-characterized proteolysis-targeting chimera (PROTAC) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) proteins.[1] While retaining the ability to bind to BET bromodomains with an affinity comparable to its active counterpart, a crucial change in its stereochemistry prevents it from binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This inability to recruit the E3 ligase renders cis-MZ1 incapable of inducing the ubiquitination and subsequent proteasomal degradation of BET proteins.[1] Therefore, cis-MZ1 serves as an ideal control to distinguish the effects of BET protein degradation from other potential off-target effects of the chemical scaffold itself.[1]
A non-binding JQ1 analog , such as the enantiomer (-)-JQ1, is a stereoisomer of the active BET inhibitor (+)-JQ1.[4][5] Unlike (+)-JQ1, which competitively binds to the acetyl-lysine binding pockets of BET bromodomains, (-)-JQ1 is designed to be inactive and does not significantly bind to these targets.[5] Its utility as a negative control lies in its ability to account for any biological effects that are independent of BET bromodomain inhibition. Recent studies, however, have indicated that even these "inactive" enantiomers may exhibit off-target activities, such as binding to and activating the pregnane (B1235032) X receptor (PXR).[4]
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the binding affinities and cellular activities of cis-MZ1 and a non-binding JQ1 analog, based on available experimental data.
Table 1: Comparative Binding Affinities
| Compound | Target | Binding Affinity (Kd or IC50) | Method |
| cis-MZ1 | BRD4 (BD2) | Comparable to MZ1 (~15 nM) | Isothermal Titration Calorimetry (ITC) |
| VCB Complex (VHL-ElonginC-ElonginB) | > 15 µM | Isothermal Titration Calorimetry (ITC)[2][3] | |
| (-)-JQ1 | BRD4 (BD1) | > 10,000 nM | ALPHA-screen[5] |
| PXR Ligand Binding Domain | Comparable to (+)-JQ1 | Cellular Thermal Shift Assay (CETSA) / Reporter Assays[4] |
Table 2: Comparative Cellular Activity
| Compound | Effect on BRD4 Levels | Effect on Cell Viability (e.g., in ABC DLBCL cell lines) | Primary Cellular Function |
| cis-MZ1 | No degradation | No significant effect | Control for PROTAC-mediated degradation |
| (-)-JQ1 | No effect | No significant effect (in BET-dependent lines) | Control for BET bromodomain inhibition |
Experimental Protocols
To rigorously validate experimental findings, it is crucial to perform side-by-side comparisons of the active compound with its appropriate negative control.
Protocol 1: Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to cis-MZ1.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) at an appropriate density. Treat cells with MZ1, cis-MZ1, or a vehicle control (e.g., DMSO) at various concentrations for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against BRD4. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. Quantify band intensities to determine the extent of BRD4 degradation.[6]
Protocol 2: Cellular Proliferation Assay
Objective: To compare the anti-proliferative effects of a BET inhibitor like (+)-JQ1 with its non-binding analog (-)-JQ1.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell lines) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of (+)-JQ1, (-)-JQ1, or a vehicle control.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or by direct cell counting.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each compound.
Visualizing Mechanisms and Workflows
To further clarify the distinct roles and mechanisms of cis-MZ1 and a non-binding JQ1 analog, the following diagrams are provided.
Caption: Contrasting mechanisms of cis-MZ1 and a non-binding JQ1 analog.
Caption: A typical workflow for comparing an active PROTAC with its inactive control.
Conclusion
The appropriate choice and use of negative controls are fundamental to the integrity of research in targeted protein degradation. While both cis-MZ1 and non-binding JQ1 analogs serve as negative controls, they address different aspects of the experimental system. cis-MZ1 is indispensable for validating that the observed cellular effects are a direct consequence of PROTAC-mediated protein degradation, by controlling for the physical presence of the PROTAC molecule. In contrast, a non-binding JQ1 analog is used to confirm that the effects of a BET inhibitor are due to its on-target binding and not from off-target activities of the chemical scaffold. A thorough understanding and correct implementation of these controls will enable researchers to generate robust and reliable data, thereby accelerating the development of novel therapeutics.
References
On-Target Effects of MZ1 Confirmed by its Inactive Analog, cis-MZ1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC (Proteolysis Targeting Chimera) MZ1 and its inactive diastereomer, cis-MZ1, to unequivocally demonstrate the on-target effects of MZ1-mediated protein degradation. This guide is supported by experimental data and detailed protocols to ensure the specificity of findings and the correct attribution of observed effects to the targeted degradation of Bromodomain and Extra-Terminal domain (BET) proteins.
MZ1 is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] In contrast, cis-MZ1, a stereoisomer of MZ1, retains the ability to bind to BET bromodomains but is incapable of binding to VHL due to a critical change in its stereochemistry.[1] This makes cis-MZ1 an ideal negative control to differentiate between the effects of BET protein degradation and other potential off-target effects of the chemical scaffold.[1]
Quantitative Comparison of MZ1 and cis-MZ1 Activity
The differential activities of MZ1 and cis-MZ1 have been quantified through various biophysical and cellular assays, highlighting the on-target action of MZ1.
| Parameter | MZ1 | cis-MZ1 | Rationale for Comparison |
| Binding Affinity to BRD4 (Kd) | 15 nM (for BRD4BD2)[2] | Comparable to MZ1[1] | Demonstrates that both compounds engage the target protein. |
| Binding Affinity to VHL (Kd) | 66 nM[2] | > 15 µM[3] | Confirms that only MZ1 can recruit the E3 ligase, which is essential for degradation. |
| Ternary Complex Formation (BRD4-MZ1-VHL) | Forms a stable and cooperative complex[4] | Does not form a ternary complex[1] | The formation of this complex is a prerequisite for target ubiquitination and degradation. |
| BRD4 Degradation (DC50) | 2-23 nM in various cell lines[5] | No degradation observed[6] | Directly measures the intended biological outcome of the PROTAC. |
| Effect on Downstream Targets (e.g., c-Myc) | Suppression of c-Myc[3] | No significant effect on c-Myc levels | Links the degradation of the primary target to its functional consequences. |
Signaling Pathway and Mechanism of Action
The distinct mechanisms of MZ1 and cis-MZ1 underscore the importance of the latter as a negative control. MZ1 actively induces the degradation of BET proteins, while cis-MZ1 only occupies the bromodomain without triggering degradation.
Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.
Experimental Workflow for On-Target Validation
To rigorously validate the on-target effects of MZ1, a side-by-side comparison with cis-MZ1 is essential. The following workflow outlines the key experimental steps.
Caption: A typical workflow for comparing MZ1 and cis-MZ1.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Western Blotting for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein following treatment with MZ1 and cis-MZ1.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of MZ1, cis-MZ1, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[7] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of MZ1-mediated BRD4 degradation on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of MZ1 and cis-MZ1. Include a vehicle-only control.[10]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[8]
-
Viability Assessment: Add a viability reagent such as CCK-8 or MTT to each well and incubate according to the manufacturer's instructions.[9]
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value for MZ1 by plotting cell viability against the log of the compound concentration.
Apoptosis Assay
Objective: To determine if the cytotoxic effects of MZ1 are due to the induction of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with MZ1, cis-MZ1, or vehicle control for a predetermined time (e.g., 24-48 hours).[11]
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[9]
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the stained cells by flow cytometry.[9]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the live cell population.
By employing cis-MZ1 as a negative control in these and other relevant assays, researchers can confidently attribute the observed biological effects to the specific, on-target degradation of BET proteins mediated by MZ1. This rigorous approach is crucial for the validation of PROTACs as selective chemical probes and potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of cis-MZ1 as a Bona Fide Negative Control in PROTAC Research
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. MZ1, a well-characterized PROTAC, effectively targets the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, for degradation by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] To ensure the scientific rigor of studies involving MZ1, a proper negative control is indispensable to distinguish between the effects of targeted protein degradation and potential off-target activities of the chemical scaffold. This guide provides a comprehensive comparison of MZ1 and its diastereomer, cis-MZ1, establishing the latter as a bona fide negative control, supported by experimental data and detailed protocols.
Distinguishing MZ1 from its Inactive Control, cis-MZ1
MZ1 is a heterobifunctional molecule comprising a ligand derived from the BET inhibitor JQ1, which binds to BET bromodomains, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] These two components are connected by a polyethylene (B3416737) glycol linker. This architecture enables MZ1 to form a ternary complex between a BET protein and VHL, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
In contrast, cis-MZ1 is the (S)-hydroxy diastereoisomer of MZ1.[3] While it maintains a comparable binding affinity to BET bromodomains, a critical change in its stereochemistry at the hydroxyproline (B1673980) moiety abrogates its ability to bind to VHL.[1][3][4] This inability to recruit the E3 ligase renders cis-MZ1 incapable of inducing the degradation of BET proteins, making it an ideal negative control.[1][3]
Quantitative Comparison of MZ1 and cis-MZ1
The differential activities of MZ1 and cis-MZ1 have been quantitatively assessed through various biophysical and cellular assays. The following tables summarize key comparative data.
Table 1: Binding Affinities
| Compound | Target | Binding Affinity | Method |
| MZ1 | BRD4BD2 | 15 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| cis-MZ1 | BRD4BD2 | Comparable to MZ1 | - |
| MZ1 | VCB Complex | 66 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| cis-MZ1 | VCB Complex | >15 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
*VCB Complex: VHL-ElonginC-ElonginB complex. Data sourced from[1][3].
Table 2: Cellular Activity
| Compound | Effect on BRD4 Levels | Cell Viability (IC50) | Cell Line |
| MZ1 | Potent Degradation (DC50 = 2-20 nM) | 49 nM (Median) | Various Cancer Cell Lines |
| cis-MZ1 | No Degradation | No significant effect | ABC DLBCL |
Mechanism of Action and the Role of the Negative Control
The distinct mechanisms of MZ1 and cis-MZ1 underscore the importance of the latter as a negative control. The following diagram illustrates the mechanism of MZ1-induced protein degradation versus the inaction of cis-MZ1.
Experimental Protocols
To rigorously validate experimental findings, it is crucial to perform side-by-side comparisons of MZ1 and cis-MZ1. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to cis-MZ1.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.[1] Treat cells with varying concentrations of MZ1 or cis-MZ1 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against BRD4. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[1]
Cell Viability Assay
Objective: To determine the effect of MZ1-induced BRD4 degradation on cell proliferation and viability compared to the non-degrading cis-MZ1.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of MZ1 and cis-MZ1 for a prolonged period (e.g., 72 hours).[1]
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values for each compound.
Conclusion
The use of cis-MZ1 as a negative control is indispensable for any experiment involving the PROTAC MZ1. By directly comparing the effects of these two molecules, researchers can confidently attribute their observations to the specific degradation of BET proteins, thereby avoiding misinterpretation of data that could arise from off-target effects of the chemical scaffold.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of cis-MZ-1: A Guide for Laboratory Professionals
Disclaimer: The following procedures are inferred from the known properties of cis-MZ-1 and general laboratory safety protocols. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's specific environmental health and safety (EHS) guidelines for definitive disposal instructions.
Quantitative Data Summary for cis-MZ-1
For ease of reference, the key quantitative data for cis-MZ-1 has been compiled into the following table.
| Property | Value |
| Molecular Weight | 1002.64 g/mol |
| Formula | C₄₉H₆₀ClN₉O₈S₂ |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol (B145695) |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| CAS Number | 1797406-72-4 |
Experimental Protocol: Inferred Disposal Procedure for cis-MZ-1
This section details a step-by-step methodology for the safe disposal of cis-MZ-1, based on its solubility in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and ethanol. Both DMSO and ethanol solutions are typically considered hazardous waste and require special disposal procedures.[1][2][3][4]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber for DMSO).
-
Designated hazardous waste container, compatible with organic solvents.
-
Hazardous waste labels.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation:
-
Do not mix cis-MZ-1 waste with other, incompatible waste streams.[5] It should be collected separately to prevent potentially hazardous chemical reactions.
-
This includes stock solutions of cis-MZ-1 in DMSO or ethanol, as well as any contaminated labware such as pipette tips, tubes, and flasks.
-
-
Waste Collection:
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "cis-MZ-1," and the solvents present (e.g., "in DMSO and/or ethanol").
-
Indicate the concentration or approximate amount of cis-MZ-1 in the container.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage location should be away from heat, sparks, or open flames, as ethanol is flammable.[1]
-
It is advisable to use secondary containment, such as a larger, chemically resistant tray, to contain any potential leaks.
-
-
Disposal:
-
Do not pour cis-MZ-1 waste down the drain. [1][3][4] This is illegal in many jurisdictions and can harm the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the final disposal at an approved waste treatment facility.[7]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of cis-MZ-1, the following diagram illustrates the decision-making process and necessary steps.
Caption: Logical workflow for the safe disposal of cis-MZ-1.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Navigating the Safe Handling of cis-MZ1: A Guide for Laboratory Professionals
Essential protocols for the safe management, use, and disposal of the PROTAC cis-MZ1 are critical for ensuring personnel safety and maintaining a secure research environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for mitigating risks associated with this chemical compound.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is the first line of defense when handling cis-MZ1. The following table summarizes the recommended PPE and general safety measures.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[2][3] |
| Body Protection | Laboratory coat. | To protect skin and clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any powders or aerosols.[4] |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage. cis-MZ1 should be stored at -20°C for long-term stability.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Preparation of Solutions: cis-MZ1 is soluble in DMSO and ethanol (B145695) up to 100 mM.[5] All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
Disposal of Waste: All waste materials contaminated with cis-MZ1, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.[7] Unused stock solutions should not be disposed of down the drain but collected in a labeled hazardous waste container for organic solvent waste.[7] Follow your institution's guidelines for the disposal of chemical waste.
Emergency Procedures: Spill and Exposure
Spill Response: In the event of a spill, evacuate the immediate area.[4] Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[7] Collect the absorbent material and any contaminated debris into a designated hazardous waste container.[7] Ensure the area is decontaminated with a suitable solvent (e.g., ethanol) and then washed with soap and water.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 1002.64 g/mol | [5] |
| Formula | C49H60ClN9O8S2 | [5] |
| Purity | ≥98% (HPLC) | [5] |
| Storage Temperature | -20°C | [5] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [5] |
| CAS Number | 1797406-72-4 |
Experimental Workflow and Safety Diagrams
The following diagrams illustrate the standard workflow for handling cis-MZ1 and the appropriate response to a spill.
Caption: Standard operational workflow for handling cis-MZ1.
Caption: Procedural steps for responding to a cis-MZ1 spill.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
